![molecular formula C16H19ClN2O3 B12922256 2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)
2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[321]octan-8-yl)benzonitrile is a complex organic compound with a unique structure It features a bicyclic framework with multiple functional groups, including a chloro, methyl, hydroxy, and nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various methodologies, including desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the nitrile group would produce primary amines.
Applications De Recherche Scientifique
2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl]-3-methylbenzonitrile
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride
Uniqueness
2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H19ClN2O3 |
|---|---|
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
2-chloro-3-methyl-4-[(1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-9-12(4-3-10(8-18)13(9)17)19-11-5-6-16(19,22)14(20)15(2,21)7-11/h3-4,11,14,20-22H,5-7H2,1-2H3/t11-,14?,15+,16-/m1/s1 |
Clé InChI |
OAWNQNZSSAWTTM-IGJNJABESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@]2(C([C@@](C3)(C)O)O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2(C(C(C3)(C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


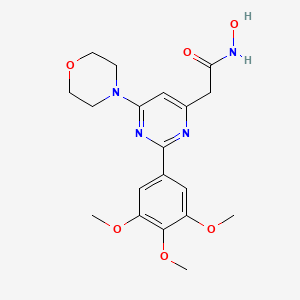

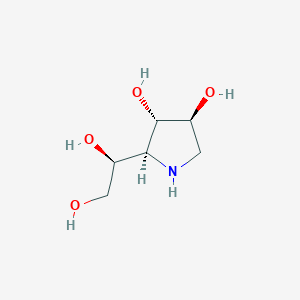

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
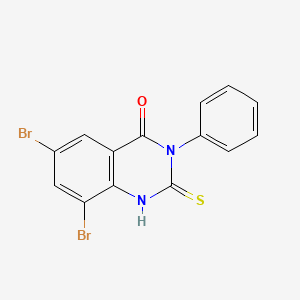

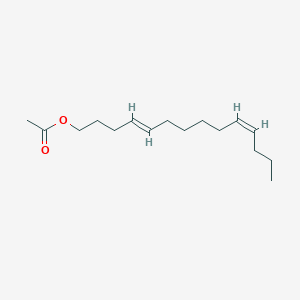



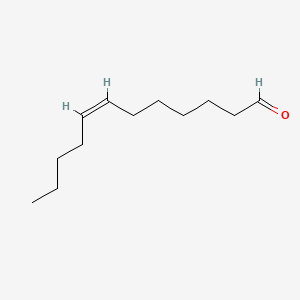
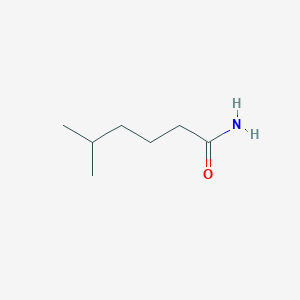
![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
